molecular formula C20H19F2N3O4S2 B2543348 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892843-99-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2543348
CAS No.: 892843-99-1
M. Wt: 467.51
InChI Key: OQEJVPPRAQTTPL-UHFFFAOYSA-N
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Description

"N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide" is a synthetic small molecule featuring a benzothiazole core substituted with fluorine atoms at the 4- and 6-positions, coupled with a sulfamoyl benzamide group modified by methyl and oxolan-2-ylmethyl substituents. Its design incorporates pharmacophores common in antifungal and enzyme-targeting agents, such as fluorinated aromatic systems and sulfonamide moieties .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4S2/c1-25(11-14-3-2-8-29-14)31(27,28)15-6-4-12(5-7-15)19(26)24-20-23-18-16(22)9-13(21)10-17(18)30-20/h4-7,9-10,14H,2-3,8,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEJVPPRAQTTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps One common method includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole coreThe final step involves the sulfonation and amidation reactions to attach the oxolan-2-yl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

The target compound shares a sulfamoyl benzamide backbone with LMM5 and LMM11, two 1,3,4-oxadiazole derivatives studied as thioredoxin reductase inhibitors against Candida albicans . Key differences include:

Table 1: Structural and Functional Comparison with 1,3,4-Oxadiazoles

Compound Core Heterocycle Sulfamoyl Substituents Fluorine Substitution Reported Activity
Target Compound Benzothiazole Methyl, oxolan-2-ylmethyl 4,6-difluoro Not specified
LMM5 1,3,4-Oxadiazole Benzyl, methyl None Antifungal (C. albicans)
LMM11 1,3,4-Oxadiazole Cyclohexyl, ethyl None Antifungal (C. albicans)
  • Heterocycle Impact: The benzothiazole core (target) vs. oxadiazole (LMM5/11) alters electronic properties and steric bulk.
  • Substituent Effects : The oxolan-2-ylmethyl group (target) may enhance solubility compared to LMM5’s benzyl group, while LMM11’s cyclohexyl/ethyl groups favor lipophilicity.
  • Fluorination: The 4,6-difluoro motif in the target compound could increase metabolic stability and membrane penetration relative to non-fluorinated LMM5/11 .

Comparison with 1,2,4-Triazole Sulfonyl Derivatives

Compounds [7–9] from are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. While structurally distinct, they share functional similarities with the target compound:

Table 2: Comparison with 1,2,4-Triazole Derivatives

Compound Core Heterocycle Sulfonyl/Sulfamoyl Group Fluorine Substitution Tautomeric Behavior
Target Compound Benzothiazole Sulfamoyl 4,6-difluoro Not observed
Compounds [7–9] 1,2,4-Triazole Sulfonylphenyl 2,4-difluorophenyl Thione-thiol tautomerism
  • Sulfonamide vs. Sulfamoyl : The sulfamoyl group (target) is directly linked to the benzamide, whereas sulfonylphenyl in triazoles () may influence electron-withdrawing effects and enzyme inhibition .
  • Fluorine Positioning : Both systems use fluorine to modulate electronic properties, but the target’s fluorine is on the benzothiazole, while triazoles feature fluorinated phenyl rings.
  • Tautomerism : Triazoles exhibit thione-thiol tautomerism, which may affect binding dynamics, whereas the target’s benzothiazole lacks such behavior .

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